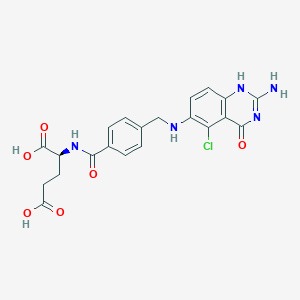

5-Chloro-5,8-dideazaisofolic acid

Description

Historical Context and Evolution of Antifolate Agents

The journey of antifolate agents in medicine began in the 1940s, marking them as the first class of antimetabolites to be used in clinical practice. nih.govoncohemakey.com The initial breakthrough came with the observation that folic acid, a B vitamin crucial for cell growth, could accelerate the progression of leukemia in children. mdedge.com This led to the logical hypothesis that inhibiting folic acid metabolism could, in turn, inhibit cancer cell growth. mdedge.com This reasoning spurred the development of the first clinical antifolate, aminopterin (B17811), which in 1948 was shown to induce temporary remissions in children with acute lymphoblastic leukemia, a groundbreaking achievement at the time. nih.govoncohemakey.comaacrjournals.org

Shortly after, in the early 1950s, methotrexate (B535133) (MTX) was introduced. nih.govoncohemakey.com A close analogue of aminopterin, methotrexate differed by the addition of a methyl group and was considered to have a more predictable therapeutic profile. nih.govmdedge.com Both aminopterin and methotrexate are classified as "classical" antifolates and function primarily by potently inhibiting the enzyme dihydrofolate reductase (DHFR). nih.govaacrjournals.org DHFR is responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor that carries one-carbon units for the synthesis of purines and thymidylate—essential components for DNA replication. nih.govaacrjournals.org

The initial success of these first-generation antifolates was profound, but their development was hampered by a limited understanding of their complex pharmacology. nih.govoncohemakey.com A crucial discovery was that both physiological folates and antifolates like methotrexate are converted into polyglutamate forms within cells by the enzyme folylpolyglutamate synthetase (FPGS). nih.govresearchgate.net This polyglutamation is a critical determinant of activity, as it traps the drug inside the cell and can increase its inhibitory effects on other folate-dependent enzymes. nih.govresearchgate.net For decades, this intricate biochemical and molecular pharmacology was not fully appreciated, and it took over 50 years for the next major antifolates, such as pemetrexed (B1662193) and pralatrexate, to gain regulatory approval. nih.govoncohemakey.com This new generation of drugs was designed with a deeper understanding of cellular transport mechanisms (like the reduced folate carrier, RFC) and the enzymatic targets beyond just DHFR. nih.govaacrjournals.org

Positioning of 5-Chloro-5,8-dideazaisofolic Acid in Folate Analogue Development

The evolution from early antifolates like methotrexate to more targeted agents involved significant structural modifications to the folic acid molecule. A key strategy was the development of "dideaza" analogues, where nitrogen atoms in the pteridine (B1203161) ring system of folic acid are replaced with carbon atoms. This led to the creation of the 5,8-dideazafolate scaffold, which is a quinazoline (B50416) structure. nih.gov These modifications aimed to alter the compounds' interactions with target enzymes and cellular transport systems.

This compound is a classical quinazoline analogue of folic acid, representing a further refinement of this strategy. nih.gov Its synthesis, along with its aminopterin counterpart (5-chloro-5,8-dideazaisoaminopterin), was first reported as part of an effort to develop agents specifically targeted against gastrointestinal adenocarcinomas. nih.gov The "iso" designation indicates a reversed bridge isomer compared to the normal folate configuration. nih.gov

The development of this compound was a deliberate attempt to enhance antitumor activity by introducing a chloro substituent at the 5-position of the quinazoline ring. nih.gov Research into a series of 5,8-dideazaisofolic acid analogues demonstrated that such substitutions could significantly influence their biological activity. nih.govnih.gov For instance, studies comparing various analogues revealed that modifications at this position, as well as others, were crucial for inhibitory effects on human tumor cell lines. nih.govnih.gov The synthesis of these compounds, including this compound, allowed for systematic evaluation of how specific structural changes impact their potency and cellular targets. nih.gov

Significance of Quinazoline-Based Antifolates in Preclinical Oncology

Quinazoline-based antifolates represent a vital subclass of compounds in oncological research, distinguished by their core chemical structure. This scaffold has proven to be a versatile platform for developing inhibitors of key enzymes in folate metabolism. nih.gov The initial foray into quinazoline antifolates included compounds like CB3717, which was a potent inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. nih.gov This demonstrated that targets other than DHFR could be effectively inhibited by folate analogues.

The significance of quinazolines like this compound lies in their potential to overcome resistance mechanisms associated with classical antifolates and to exhibit distinct target profiles. Research on 5,8-dideazaisofolic acid analogues showed that they could act as modest inhibitors of human thymidylate synthase. nih.gov Cytotoxicity studies suggested that TS was indeed the primary target for these compounds. nih.gov

The preclinical evaluation of quinazoline antifolates has been extensive. For example, this compound and related compounds were evaluated for their ability to inhibit the growth of various human gastrointestinal adenocarcinoma cell lines in vitro. nih.gov These studies are critical for establishing structure-activity relationships, which guide further drug design. For instance, it was found that for compounds with a 2,4-diamino configuration (aminopterin analogues), the presence of a chlorine atom at the 5-position conferred superior growth inhibitory potency. nih.gov This highlights the strategic importance of the chloro-substitution in this compound and its counterparts. The continuous synthesis and testing of such analogues, including thiophene (B33073) variations, further underscore the efforts to optimize the quinazoline core for improved antitumor activity. nih.govresearchgate.net

Research Findings on Related Analogues

The development of this compound is part of a broader investigation into quinazoline-based antifolates. The tables below summarize key research findings on related compounds, illustrating the structure-activity relationships within this chemical class.

Table 1: In Vitro Cytotoxicity of Selected 5,8-Dideazaisofolic Acid Analogues

This table shows the concentration of various analogues required to inhibit the growth of L1210 leukemia cells by 50% (IC50). A lower value indicates greater potency.

| Compound Name | IC50 (µM) against L1210 Cells |

| 2-Desamino-N9-methyl-5,8-dideazaisoaminopterin | Data not specified, but noted as most effective nih.gov |

| Thiophene analogue of 5-chloro-5,8-dideazafolic acid | 1.8 nih.gov |

| Thiophene analogue of 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid | 2.1 nih.gov |

Data sourced from studies on L1210 leukemia cells and CCRF-CEM human leukemic lymphoblasts. nih.govnih.gov

Table 2: Enzyme Inhibition by 5,8-Dideazaisofolic Acid Analogues

This table presents the concentration of compounds required to inhibit human thymidylate synthase (TS) by 50% (I50).

| Compound Class | I50 (µM) against Human TS |

| Studied 5,8-dideazaisofolic acid analogues | 1.5 to 20 nih.gov |

| 10-Propargyl-5,8-dideazafolic acid (for comparison) | >40-fold more inhibitory than the studied analogues nih.gov |

This data indicates that while the studied analogues inhibit TS, other compounds are significantly more potent against this specific enzyme. nih.gov

Structure

3D Structure

Properties

CAS No. |

102743-78-2 |

|---|---|

Molecular Formula |

C21H20ClN5O6 |

Molecular Weight |

473.9 g/mol |

IUPAC Name |

(2S)-2-[[4-[[(2-amino-5-chloro-4-oxo-3H-quinazolin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H20ClN5O6/c22-17-13(6-5-12-16(17)19(31)27-21(23)26-12)24-9-10-1-3-11(4-2-10)18(30)25-14(20(32)33)7-8-15(28)29/h1-6,14,24H,7-9H2,(H,25,30)(H,28,29)(H,32,33)(H3,23,26,27,31)/t14-/m0/s1 |

InChI Key |

GBFUWHPCXNMVFC-AWEZNQCLSA-N |

SMILES |

C1=CC(=CC=C1CNC2=C(C3=C(C=C2)N=C(NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O |

Isomeric SMILES |

C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O |

Synonyms |

5-chloro-5,8-dideazaisofolic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Chloro 5,8 Dideazaisofolic Acid

Novel Synthetic Routes for 5-Chloro-5,8-dideazaisofolic Acid

The creation of this compound involves precise chemical steps to build the core quinazoline (B50416) structure and attach the side chain, while carefully controlling the stereochemistry and preventing the formation of unwanted byproducts.

The first reported preparation of this compound (1e) is a multi-step process. nih.gov A key strategy involves the construction of the quinazoline ring system followed by the coupling of the glutamate (B1630785) side chain.

A general synthetic approach for classical quinazoline analogues often starts with appropriately substituted anthranilic acids or related precursors. For 5-substituted analogues, the synthesis begins with a correspondingly substituted starting material. For instance, the synthesis of thiophene (B33073) analogues of 5-chloro-5,8-dideazafolic acid starts from 4-Chloro-5-methylisatin (B1630091), which is converted in several steps to a key intermediate, 2-amino-5-chloro-3,4-dihydro-6-methyl-4-oxoquinazoline. nih.gov This intermediate is then further functionalized.

For this compound itself, the synthesis was reported alongside its 2,4-diamino counterpart, 5-chloro-5,8-dideazaisoaminopterin. nih.gov The process ensures the correct "isofolate" configuration, where the side chain is attached at a different position compared to the natural folic acid structure.

A significant challenge in the synthesis of folic acid analogues is preventing contamination with isomers. For instance, in the synthesis of 5,8-dideazaisofolic acid (IAHQ), a route was specifically designed to preclude contamination by its 4-amino counterpart, 5,8-dideazaisoaminopterin. acs.org This is achieved by carefully choosing the synthetic pathway to avoid intermediates that could react to form both the desired 4-oxo product (isofolic acid) and the 4-amino contaminant (isoaminopterin). This improved synthesis results in a pure product, which is crucial for accurately evaluating its biological activity. acs.org The same principle applies to the synthesis of the 5-chloro derivative, where controlled reaction conditions are essential to ensure the formation of the intended 2-amino-4-oxo-quinazoline structure without crossover.

Synthesis of Related Quinazoline Analogues

The core structure of this compound can be modified at several positions to explore structure-activity relationships. These modifications include altering substituents on the quinazoline ring and changing the side chain.

Analogues of 5,8-dideazaisofolic acid have been synthesized with various substituents at the 5-position to study their effects. Besides the chloro group, methyl and trifluoromethyl groups have been introduced. nih.govresearchgate.net The synthesis of these compounds follows similar pathways, starting with a precursor that already contains the desired substituent at the corresponding position on the benzene (B151609) ring. For example, the synthesis of 5-trifluoromethyl-5,8-dideazaisofolic acid begins with 2-fluoro-6-trifluoromethylbenzonitrile and proceeds through a key 2,6-diamino-3,4-dihydro-4-oxo-5-trifluoromethylquinazoline intermediate. researchgate.net

Table 1: 5-Substituted 5,8-Dideazaisofolic Acid Analogues

| Substituent at Position 5 | Compound Name |

| -Cl | This compound nih.gov |

| -CH₃ | 5-Methyl-5,8-dideazaisofolic acid acs.org |

| -CF₃ | 5-Trifluoromethyl-5,8-dideazaisofolic acid researchgate.net |

The term "bridge-reversed" refers to the isofolate configuration, as seen in 5,8-dideazaisofolic acid, where the side-chain attachment point is different from that in the "normal" isomer, 5,8-dideazafolic acid. acs.org In the normal folate structure, the p-aminobenzoylglutamic acid moiety is attached via a methylene (B1212753) bridge at position 6 of the heterocyclic ring system. In the "iso" or bridge-reversed configuration, the attachment is at a different position.

The synthesis of these isomers requires different strategic approaches. For example, the synthesis of 5-trifluoromethyl-5,8-dideazafolic acid (the "normal" isomer) was achieved in seven steps, while its bridge-reversed isomer, 5-trifluoromethyl-5,8-dideazaisofolic acid, was prepared in six steps from a common intermediate. researchgate.net Studies comparing these isomeric pairs have found that compounds with the normal folate configuration at positions 9 and 10 tend to be more active than their bridge-reversed counterparts. acs.org

Modifications have also been introduced at positions 9 and 10 of the side chain to create new derivatives. These changes can significantly impact the molecule's interaction with target enzymes. For example, 9-formyl, 9-methyl, and 5,9-dimethyl modifications of 5,8-dideazaisofolic acid (IAHQ) have been prepared. acs.org

Furthermore, N¹⁰-propargyl-5,8-dideazafolic acid is another important analogue where a propargyl group is added to the nitrogen at position 10. nih.govnih.gov The synthesis of these N¹⁰-substituted derivatives often involves the N-alkylation of an appropriate precursor with reagents like propargyl bromide. nih.gov

Table 2: Derivatives with Modifications at Positions 9 and 10

| Modification | Base Compound | Resulting Derivative |

| 9-Formyl | 5,8-Dideazaisofolic acid | 9-Formyl-5,8-dideazaisofolic acid acs.org |

| 9-Methyl | 5,8-Dideazaisofolic acid | 9-Methyl-5,8-dideazaisofolic acid acs.org |

| 10-Propargyl | 5,8-Dideazafolic acid | N¹⁰-Propargyl-5,8-dideazafolic acid nih.govnih.gov |

Incorporation of Terminal L-Ornithine Residues

The modification of the glutamate side chain in dideazafolate (B10788444) analogues is a key strategy for altering their interaction with folate-dependent enzymes. The substitution of L-glutamic acid with L-ornithine has been explored to probe the structural requirements of enzymes like folylpolyglutamate synthetase (FPGS).

In a multi-step synthetic approach, analogues of 5,8-dideazafolic acid containing a terminal L-ornithine residue have been prepared. researchgate.net This synthesis involves creating advanced quinazoline intermediates that can be coupled with the desired amino acid side chain. These modifications are designed to understand and potentially enhance the inhibitory potency of the parent compounds against critical cellular targets. researchgate.net One of the most potent inhibitors of mammalian FPGS identified through these modifications is Nα-(4-amino-4-deoxy-5-chloro-5,8-dideazapteroyl)-L-ornithine, which exhibits a high affinity for the enzyme with a Ki value of approximately 2 nM. researchgate.net

Synthesis of Thiophene Analogues of 5-Chloro-5,8-dideazafolic Acid

Replacing the benzoyl ring of dideazafolate analogues with a thiophene ring introduces significant changes in the molecule's electronic and steric properties, potentially influencing its biological activity. The synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid has been successfully achieved. nih.gov

The synthetic route begins with the conversion of 4-chloro-5-methylisatin to the key intermediate, 2-amino-5-chloro-3,4-dihydro-6-methyl-4-oxoquinazoline. nih.gov This quinazoline core is then elaborated. A crucial step involves the pivaloylation of the 2-amino group, followed by N-bromosuccinimide (NBS) bromination of the 6-methyl group. This activated intermediate is subsequently condensed with di-tert-butyl N-(5-amino-2-thenoyl)-L-glutamate. The final thiophene analogue is obtained after a stepwise deprotection using ammonia (B1221849) and trifluoroacetic acid (TFA) to remove the protecting groups. nih.gov The resulting compound, N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid, was evaluated for its ability to inhibit the growth of CCRF-CEM human leukemic lymphoblasts, showing an IC₅₀ value of 1.8 ± 0.1 µM. nih.gov

Table 1: Key Intermediates in the Synthesis of Thiophene Analogues

| Intermediate Name | Role in Synthesis |

| 4-Chloro-5-methylisatin | Starting material for the quinazoline ring system. nih.gov |

| 2-Amino-5-chloro-3,4-dihydro-6-methyl-4-oxoquinazoline | Core heterocyclic structure. nih.gov |

| di-tert-Butyl N-(5-amino-2-thenoyl)-L-glutamate | Provides the thiophene and glutamate portions. nih.gov |

Preparation of Trifluoromethyl-Substituted Dideazafolic and Dideazaisofolic Acids

The introduction of a trifluoromethyl (CF₃) group can significantly alter a molecule's metabolic stability and receptor-binding affinity. The synthesis of 5-trifluoromethyl-5,8-dideazaisofolic acid has been accomplished in a six-step sequence. researchgate.net

A key feature of this synthesis is the use of a common intermediate, 2,6-diamino-3,4-dihydro-4-oxo-5-trifluoromethylquinazoline. This intermediate allows for the divergent synthesis of both the dideazafolic and the "bridge-reversed" dideazaisofolic acid isomers. The synthesis of the parent 5-trifluoromethyl-5,8-dideazafolic acid analogue starts from 2-fluoro-6-trifluoromethylbenzonitrile and proceeds through a seven-step sequence. researchgate.net The development of two distinct synthetic routes to the crucial intermediate 2-amino-3,4-dihydro-4-oxo-5-trifluoromethyl-quinazoline confirmed the identity of the resulting product. researchgate.net

Stereochemical Considerations in Synthesis and Biological Activity

The stereochemistry of the amino acid side chain is a critical determinant of the biological activity of antifolate analogues. The natural configuration is L-glutamic acid, and deviations from this stereochemistry can have profound effects on enzyme inhibition and cellular uptake.

Impact of D-Glutamic Acid Substitution on Activity

While specific studies on the D-glutamic acid analogue of this compound are not detailed in the provided search results, the principles of stereospecificity are well-established in folate analogue research. Generally, folate-dependent enzymes and transport systems exhibit a strong preference for the L-glutamate stereoisomer. nih.govnih.gov

Research on other glutamic acid analogues demonstrates that the absolute stereochemistry is a key parameter for pharmacological activity. nih.gov For instance, in studies of different glutamate receptor ligands, compounds with an L-configuration (S-configuration at the α-carbon) typically show higher biological activity compared to their D-configured (R-configuration) counterparts. nih.gov The D-isomers are often significantly less active or interact with different biological targets altogether. nih.gov This stereospecificity is fundamental to the "lock and key" mechanism of enzyme-substrate and receptor-ligand interactions, where the precise three-dimensional arrangement of functional groups is required for effective binding.

Table 2: Comparison of Biological Activity Based on Stereochemistry for Glutamate Analogues

| Compound Class | L-Isomer (S-Configuration) Activity | D-Isomer (R-Configuration) Activity | General Finding |

| Glutamate Receptor Ligands | Generally show higher agonist potency at target receptors. nih.gov | Often exhibit significantly lower potency or act as antagonists. nih.gov | Absolute stereochemistry is crucial for pharmacological profile. nih.gov |

| General Glutamate Analogues | Can exhibit specific pharmacological effects (e.g., increased motor activity). nih.gov | May show different or no effects (e.g., decreased motor activity, no mortality at high doses). nih.gov | Demonstrates clear stereospecific activity in vivo. nih.gov |

Molecular Mechanisms of Action of 5 Chloro 5,8 Dideazaisofolic Acid

Enzyme Inhibition in Folate Metabolism

The primary mechanism of action of 5-Chloro-5,8-dideazaisofolic acid involves the disruption of the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. This is achieved through the inhibition of several key enzymes.

Dihydrofolate Reductase (DHFR) Inhibition

This compound, like other quinazoline-based antifolates, has been evaluated for its ability to inhibit Dihydrofolate Reductase (DHFR), a crucial enzyme that reduces dihydrofolate to tetrahydrofolate. Studies have indicated that quinazoline (B50416) antifolates are generally weaker inhibitors of DHFR compared to the classical antifolate, methotrexate (B535133). nih.gov The 4-oxo structure of this compound contributes to this weaker inhibitory activity against DHFR. While specific inhibitory concentration (IC₅₀) or constant (Ki) values for this compound against DHFR are not extensively documented in publicly available literature, the consensus points to a significantly lower potency than methotrexate. nih.govnih.gov

Folylpolyglutamate Synthetase (FPGS) Inhibition

Folylpolyglutamate Synthetase (FPGS) is another critical enzyme in folate metabolism, responsible for the addition of glutamate (B1630785) residues to folate and antifolate molecules. This process, known as polyglutamation, is vital for the intracellular retention and activity of these compounds. Research has shown that the 5-chloro substitution on 4-oxo-quinazoline derivatives, such as this compound, markedly impairs their metabolism by FPGS. nih.gov This suggests that this compound is a relatively poor substrate for FPGS, which has implications for its intracellular accumulation and subsequent inhibitory activity.

While direct Ki values for this compound are scarce, data for a structurally related analogue, Nα-(5-chloro-5,8-dideazapteroyl)-L-ornithine, provides some insight. This compound was found to be a potent inhibitor of hog liver FPGS, with a Ki value in the nanomolar range, suggesting that the core structure can interact strongly with the enzyme. nih.gov However, the L-glutamate side chain of this compound, as opposed to the L-ornithine, and the specific stereochemistry are crucial for substrate activity.

| Compound/Analogue | Enzyme | Source | Ki (nM) | Notes |

| Nα-(5-chloro-5,8-dideazapteroyl)-L-ornithine | Folylpolyglutamate Synthetase | Hog Liver | ~10 | A structurally related analogue. nih.gov |

| Nα-[5-(trifluoromethyl)-5,8-dideazapteroyl]-L-ornithine | Folylpolyglutamate Synthetase | Hog Liver | ~10 | A structurally related analogue. nih.gov |

| Bridge-reversed isomer of Nα-(5-chloro-5,8-dideazapteroyl)-L-ornithine | Folylpolyglutamate Synthetase | Hog Liver | ~600 | 60-fold less inhibitory than its isomer. nih.gov |

Thymidylate Synthase (TS) Inhibition

Thymidylate Synthase (TS) is a terminal enzyme in the de novo synthesis of thymidylate, a necessary precursor for DNA synthesis. In its parent, monoglutamated form, this compound is not a particularly potent inhibitor of TS. nih.gov This is a common characteristic among quinazoline antifolates, which require intracellular modification to exert significant TS inhibition. nih.govnih.gov

Role of Polyglutamation in Mechanism of Action

The biological activity of this compound is intrinsically linked to its intracellular conversion into polyglutamated derivatives. This process is central to the "lethal synthesis" hypothesis.

Intracellular Conversion to Poly-gamma-glutamate Derivatives

Despite being a poor substrate for FPGS, once inside the cell, this compound can be converted to poly-gamma-glutamate derivatives. nih.gov This conversion, although potentially inefficient due to the aforementioned impaired metabolism by FPGS nih.gov, is a critical step. The addition of multiple glutamate residues significantly enhances the intracellular retention of the compound and, more importantly, dramatically increases its inhibitory potency against Thymidylate Synthase. nih.gov The polyglutamated forms are much more effective at inhibiting TS than the parent monoglutamate drug. nih.gov

"Lethal Synthesis" Hypothesis and Prodrug Conversion

The "lethal synthesis" hypothesis posits that this compound and similar quinazoline antifolates function as prodrugs. nih.govnih.gov In their initial, administered form, they are relatively inactive. Upon entering a cell, they undergo metabolic activation through polyglutamation by FPGS. This intracellular conversion transforms the compound into a highly potent inhibitor of Thymidylate Synthase. nih.gov The resulting inhibition of TS leads to a depletion of thymidylate, disrupting DNA synthesis and ultimately leading to cell death. This concept of a prodrug that is "lethally synthesized" into its active form within the target cell is a cornerstone of the mechanism of action for this class of compounds. nih.gov

Impact on Nucleic Acid Precursor Synthesis

By inhibiting critical enzymes in one-carbon metabolism, this compound effectively disrupts the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, which are essential building blocks for DNA and RNA.

In the pyrimidine biosynthesis pathway, the primary target is thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Studies on the closely related compound 5,8-dideazaisofolic acid have shown that it can cause a dissociation of thymidylate biosynthesis from DNA synthesis in CCRF-CEM human leukemic cells. nih.gov This suggests that while thymidylate may be produced, its incorporation into DNA is hindered, ultimately leading to cell growth inhibition. The inhibition of TS by the polyglutamated forms of these quinazoline antifolates is a key mechanism leading to "thymineless death" in cancer cells.

Table 2: Targeted Biosynthetic Pathways and Key Enzymes

| Biosynthetic Pathway | Key Inhibited Enzyme(s) | Consequence of Inhibition |

| Purine Biosynthesis | Glycinamide ribonucleotide formyltransferase (GARFT), Aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT) | Depletion of adenine (B156593) and guanine (B1146940) nucleotide pools |

| Pyrimidine Biosynthesis | Thymidylate Synthase (TS) | Inhibition of dTMP synthesis, leading to impaired DNA replication and repair |

Preclinical Evaluation of Antineoplastic Activity

In Vitro Cytotoxic Effects in Cancer Cell Lines

The in vitro antitumor activity of 5-Chloro-5,8-dideazaisofolic acid has been assessed against a range of human cancer cell lines.

Human Gastrointestinal Adenocarcinoma Cell Lines (e.g., HCT-8, colon adenocarcinoma)

The growth-inhibitory effects of this compound were evaluated against four human gastrointestinal adenocarcinoma cell lines. researchgate.net In these studies, its potency was compared with that of its 5-methyl counterpart. The research concluded that this compound was substantially less effective at inhibiting the growth of these cancer cell lines compared to the 5-methyl analogue. researchgate.net

Comparative Efficacy in Gastrointestinal Adenocarcinoma Cell Lines

| Compound | Relative In Vitro Potency |

|---|---|

| This compound | Less Effective |

Human Breast Cancer Cell Lines (e.g., MCF7)

A review of the available scientific literature did not yield specific data regarding the in vitro cytotoxic effects of this compound on human breast cancer cell lines such as MCF7. While studies have been conducted on various quinazoline (B50416) derivatives and thiophene (B33073) analogues in MCF7 cells, information focusing solely on this compound is not available. alljournals.cnalljournals.cn

Human Leukemic Lymphoblasts (e.g., CCRF-CEM)

Specific data on the cytotoxic effects of this compound against human leukemic lymphoblast cell lines, including CCRF-CEM, are not detailed in the available research. Studies have reported the IC₅₀ values for related analogues, but not for the specific 5-chloro compound itself. alljournals.cn

Hepatocellular Carcinoma Cell Lines (e.g., HepG-2, Hep3B)

There is no specific information available in the scientific literature concerning the preclinical evaluation of this compound's cytotoxic activity against human hepatocellular carcinoma cell lines like HepG-2 and Hep3B.

Rat Brain Tumor Cells (e.g., 9L)

A review of the scientific literature did not provide any data on the in vitro evaluation of this compound against 9L rat brain tumor cells.

Time-Dependent Cytotoxicity and Exposure Requirements

The cytotoxic action of quinazoline antifolates, including the parent compound 5,8-dideazaisofolic acid, is known to be strongly dependent on the duration of exposure. nih.gov For the closely related compound 5,8-dideazaisofolate (H-338), its cytotoxicity against HCT-8 human colon carcinoma cells was found to be minimal at exposure times shorter than eight hours. nih.gov Effective growth inhibition and cell killing by this class of drugs require prolonged, continuous exposure. nih.gov This time-dependency is linked to their mechanism of action, which involves cellular uptake and subsequent metabolism into polyglutamate derivatives that inhibit key enzymes like thymidylate synthase. nih.gov This process requires a significant amount of time to reach effective intracellular concentrations, explaining why short exposure periods are largely non-toxic. nih.gov

Modulation of Cytotoxicity by Exogenous Nucleosides or Folates

The cytotoxic effects of quinazoline-based antifolates, including analogues of 5,8-dideazaisofolic acid, are intricately linked to the cellular availability of nucleosides and folates. Research into the mechanism of action of these compounds has demonstrated that their primary intracellular target is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine (B127349), which is essential for DNA replication and repair. The modulation of the cytotoxic activity of these agents by the addition of exogenous nucleosides or folates provides compelling evidence for this mechanism.

Studies on the parent compound, 5,8-dideazaisofolate (also known as H-338), have shown that its cytotoxic effects can be significantly mitigated or completely reversed by the co-administration of specific nucleosides and folate derivatives. nih.gov This protective effect is a direct consequence of bypassing the enzymatic blockade imposed by the inhibitor.

Similarly, the provision of folates such as leucovorin (also known as folinic acid) or folic acid itself can also protect against the cytotoxicity of 5,8-dideazaisofolate. nih.gov Leucovorin is a reduced folate that can be readily converted intracellularly to various tetrahydrofolate cofactors, including 5,10-methylenetetrahydrofolate, which is the folate substrate for thymidylate synthase. By increasing the intracellular pool of this cofactor, it can outcompete the antifolate inhibitor at the enzyme's binding site, thereby restoring TS activity and overcoming the cytotoxic effect.

Furthermore, studies with other related quinazoline antifolate analogues have shown that the reversal of cytotoxicity by thymidine, in conjunction with other nucleosides like hypoxanthine (B114508), further solidifies the role of TS as the primary target. The addition of hypoxanthine allows for the repletion of purine (B94841) pools, which can also be affected by antifolate treatment, thus providing a more complete rescue from the metabolic blockade.

While direct experimental data on the modulation of cytotoxicity specifically for this compound by exogenous nucleosides and folates is not extensively detailed in the public domain, the well-established mechanism for the broader class of 5,8-dideazafolate analogues provides a strong basis for inferring a similar behavior. The introduction of a chloro-substituent at the 5-position is a common medicinal chemistry strategy to potentially enhance binding affinity or alter metabolic stability, but it is not expected to fundamentally change the primary mechanism of action as a thymidylate synthase inhibitor.

The following table summarizes the expected modulation of cytotoxicity based on the findings for the parent compound, 5,8-dideazaisofolate.

| Modulator | Effect on Cytotoxicity of 5,8-dideazaisofolate Analogues | Mechanism of Modulation |

| Thymidine | Protection/Reversal | Bypasses the requirement for de novo thymidylate synthesis by providing an exogenous source of thymidine. |

| Leucovorin (Folinic Acid) | Protection/Reversal | Competitively displaces the antifolate inhibitor from the thymidylate synthase enzyme by increasing the intracellular pool of the natural folate cofactor (5,10-methylenetetrahydrofolate). |

| Folic Acid | Protection/Reversal | Serves as a precursor for the synthesis of reduced folate cofactors, leading to increased levels of 5,10-methylenetetrahydrofolate which competes with the inhibitor. |

| Hypoxanthine | Potential for enhanced protection in combination with thymidine | Replenishes purine nucleotide pools, which can be indirectly affected by antifolate treatment, thus supporting overall cell survival when thymidine salvage is also active. |

These findings underscore the specific and targeted nature of this class of compounds against thymidylate synthase and highlight the crucial role of the folate metabolic pathway in their cytotoxic activity.

Structure Activity Relationship Sar Studies

Influence of Chloro Substitution at Position 5

The substitution at the 5-position of the quinazoline (B50416) ring has a significant impact on the biological activity of 5,8-dideazafolate analogues. The introduction of a chloro group at this position has been a key area of investigation.

In a comparative study of classical quinazoline analogues of folic acid, the presence of a chloro or methyl substituent at position 5 was evaluated for its effect on the growth inhibition of four human gastrointestinal adenocarcinoma cell lines. For compounds with a 2,4-diamino configuration, the presence of a chlorine atom at position 5 resulted in superior growth inhibitory potency. However, 5-chloro-5,8-dideazaisofolic acid was found to be substantially less effective than its 5-methyl counterpart in this assay nih.gov.

Further research has explored thiophene (B33073) analogues of 5-chloro-5,8-dideazafolic acid. The synthesis and in vitro antitumor activity of N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid and N-[5-[N-(5-chloro-3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid were reported. These compounds, which are thiophene analogues of 5-chloro-5,8-dideazafolic acid, were tested as inhibitors of tumor cell growth in culture. The IC50 values against CCRF-CEM human leukemic lymphoblasts were determined to be 1.8 ± 0.1 µM and 2.1 ± 0.8 µM, respectively nih.gov.

The 5-chloro and 5-methyl substitutions also influence the metabolism of these compounds by folylpolyglutamate synthetase. These substitutions have been shown to enhance the addition of glutamate (B1630785) residues to 4-amino derivatives, while markedly impairing the metabolism of 4-oxo derivatives nih.gov.

| Compound | Substitution at Position 5 | Cell Line | IC50 (µM) |

|---|---|---|---|

| N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid | Chloro | CCRF-CEM | 1.8 ± 0.1 |

| N-[5-[N-(5-chloro-3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid | Chloro | CCRF-CEM | 2.1 ± 0.8 |

Comparative Activity of 4-Amino versus 4-Oxo Quinazoline Analogues

The nature of the substituent at the 4-position of the quinazoline ring system, specifically the comparison between a 4-amino and a 4-oxo group, is a critical determinant of the metabolic fate and, consequently, the biological activity of 5,8-dideazafolate analogues.

The in vitro metabolism of a variety of 5,8-dideazafolate and 5,8-dideazaisofolate analogues by mammalian folylpoly-gamma-glutamate synthetase (FPGS) has been investigated. A distinct pattern of metabolism was observed for 4-oxo and 4-amino quinazoline analogues. All 4-oxo-quinazoline analogues were metabolized to long-chain polyglutamate derivatives, primarily the pentaglutamate. In contrast, 4-amino-quinazolines were metabolized to a lesser extent, with the accumulation of di- and triglutamate derivatives nih.gov.

This difference in metabolism is consistent with the kinetic properties of FPGS with diglutamate derivatives of 4-aminofolate analogues, which show a large drop in Vmax/Km and Vmax values. The extent of metabolism of the various analogues did not, however, correlate with the relative substrate effectiveness of their parent monoglutamate derivatives nih.gov.

| Compound Type | Primary Metabolite | Extent of Polyglutamation |

|---|---|---|

| 4-Oxo-quinazoline analogues | Pentaglutamate | Extensive |

| 4-Amino-quinazoline analogues | Di- and Tri-glutamates | Limited |

Impact of Substituents at Positions 9 and 10

Modifications to the side chain, particularly at the N9 and N10 positions, have been extensively explored to understand their influence on the inhibitory activity of 5,8-dideazafolate analogues against their target enzymes.

A series of 5,8-dideazafolates with various substituents at the N10 position were tested as inhibitors of purified L5178Y glycinamide ribonucleotide transformylase (GAR TFase). These analogues, bearing ethyl, isopropyl, cyclopropylmethyl, propargyl, 3-cyanopropyl, carboxymethyl, 2-carboxyethyl, phenacyl, 3-fluorobenzyl, and 5-uracilylmethyl substituents, all exhibited competitive inhibition against N10-formyl-5,8-dideazafolate, with Ki values ranging from 2 to 32 µM nih.gov.

In another study, five new analogues of the antifolate N10-propargyl-5,8-dideazafolic acid were synthesized in which the benzoyl-L-glutamate moiety was replaced by benzoic acid, benzoyl-L-aspartate, 4-phenylbutyrate, benzoylglycine, and benzoyl-L-alanine. These derivatives were tested for their inhibition of purified L1210 thymidylate synthase (TS). All of the new analogues were found to be less inhibitory than the parent compound, N10-propargyl-5,8-dideazafolic acid nih.gov. The inhibitory activity of N10-propargyl-5,8-dideazafolate (PDDF) against human thymidylate synthetase has been characterized, with a Ki value estimated to be 20 nM nih.govdocumentsdelivered.com.

| N10-Substituent | Ki (µM) |

|---|---|

| Ethyl | 32 |

| Isopropyl | 28 |

| Cyclopropylmethyl | 15 |

| Propargyl | 2 |

| 3-Cyanopropyl | 10 |

| Carboxymethyl | 20 |

| 2-Carboxyethyl | 25 |

| Phenacyl | 4 |

| 3-Fluorobenzyl | 6 |

| 5-Uracilylmethyl | 8 |

Correlation between Structural Modifications and Enzyme Binding Affinity

The binding affinity of 5,8-dideazafolate analogues to their target enzymes is a direct consequence of their structural features. Molecular docking studies on quinazoline antifolates complexed with human thymidylate synthase have provided insights into the structural preferences for these inhibitors. The results indicated that the quinazoline ring of the inhibitors forms hydrophobic contacts with Leu192, Leu221, and Tyr258, and a stacking interaction is conserved in the complex with the inhibitor and cofactor nih.gov.

The nature of the substituent at the N10 position also plays a crucial role in enzyme binding. For instance, N10-propargyl-5,8-dideazafolate is a potent inhibitor of thymidylate synthase, and modifications to this propargyl group generally lead to a decrease in inhibitory activity nih.gov.

Stereochemical Requirements for Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound effect on its biological activity. In the context of 5,8-dideazafolate analogues, the stereochemistry at chiral centers is a critical determinant of their interaction with target enzymes.

Studies on analogues of homofolic acid have shed light on the importance of stereochemistry at the C6 position. For instance, (6R,S)-11-deazatetrahydrohomofolate is a potent inhibitor of Lactobacillus casei glycinamide ribonucleotide (GAR) formyltransferase with an IC50 of 5 x 10-8 M. This racemic mixture is at least 100 times more inhibitory than the corresponding 6S compound, indicating that the 6R component, which has the unnatural configuration at C6, is responsible for the potent inhibition nih.gov.

This highlights that the spatial orientation of substituents is crucial for optimal binding to the enzyme's active site. The specific stereochemical requirements can vary depending on the target enzyme and the specific analogue, but it is clear that chirality is a key factor in the design of potent antifolate inhibitors.

Mechanisms of Resistance and Cross Resistance

Development of Resistance in Cancer Cell Lines

The development of resistance to 5,8-dideazaisofolic acid has been studied in human colon carcinoma cell lines. In a notable study, a subline of the HCT-8 human colon tumor cell line was made resistant to 5,8-dideazaisofolate (H-338). nih.gov This resistance was achieved through a process of continuous exposure to the drug, leading to the selection and proliferation of cells that could survive and grow in its presence.

The primary mechanism of action for this class of compounds involves the inhibition of thymidylate synthase (TS) after intracellular conversion to polyglutamate derivatives. nih.gov This leads to the disruption of DNA synthesis and cell death. While the specific molecular changes in the HCT-8 cell line resistant to 5,8-dideazaisofolate were not fully detailed in the provided study, resistance to antifolates can generally arise from several mechanisms. These can include impaired drug transport into the cell, decreased polyglutamylation of the drug, or alterations in the target enzyme, thymidylate synthase, that reduce the drug's binding affinity.

Cross-Resistance Profiles with Established Antifolates (e.g., Methotrexate (B535133), 5-fluorodeoxyuridine)

A critical aspect of understanding the utility of a new anticancer agent is its cross-resistance profile with existing drugs. Studies involving the HCT-8 human colon tumor cell line have provided insights into the cross-resistance of 5,8-dideazaisofolate with the established antifolates methotrexate and 5-fluorodeoxyuridine (FUDR). nih.gov

The research demonstrated that HCT-8 sublines with acquired resistance to 5,8-dideazaisofolate (H-338) exhibited minimal to no cross-resistance with either methotrexate or 5-fluorodeoxyuridine. nih.gov Conversely, HCT-8 sublines that were developed to be resistant to methotrexate or 5-fluorodeoxyuridine were also not found to be cross-resistant to 5,8-dideazaisofolate. nih.gov This lack of cross-resistance suggests that the mechanisms of resistance to 5,8-dideazaisofolate are distinct from those for methotrexate and 5-fluorodeoxyuridine in this cell line.

This finding is significant because it indicates that 5,8-dideazaisofolate could potentially be effective in treating tumors that have developed resistance to these other commonly used chemotherapeutic agents. The distinct resistance profiles support the idea that these drugs have different primary mechanisms of resistance. For instance, resistance to methotrexate often involves impaired transport via the reduced folate carrier or amplification of its target enzyme, dihydrofolate reductase (DHFR). nih.gov Resistance to 5-fluorodeoxyuridine can be multifactorial, including alterations in its target enzyme, thymidylate synthase. The lack of cross-resistance implies that the resistance mechanism developed against 5,8-dideazaisofolate in the HCT-8 cells did not significantly impact the cellular pathways targeted by methotrexate or 5-fluorodeoxyuridine.

The following table summarizes the cross-resistance findings in the HCT-8 human colon carcinoma cell line.

| Resistant Cell Line | Cross-Resistance to Methotrexate | Cross-Resistance to 5-fluorodeoxyuridine | Cross-Resistance to 5,8-dideazaisofolate |

| HCT-8/H-338 Resistant | Minimal to none | Minimal to none | - |

| HCT-8/Methotrexate Resistant | - | Not specified | Not cross-resistant |

| HCT-8/5-fluorodeoxyuridine Resistant | Not specified | - | Not cross-resistant |

Combination Chemotherapy Strategies

Synergistic Cytotoxic Effects with Thymidylate Synthetase Inhibitors

There is a lack of specific published research detailing the synergistic cytotoxic effects of combining 5-Chloro-5,8-dideazaisofolic acid with other thymidylate synthetase (TS) inhibitors. While analogues of 5,8-dideazaisofolic acid have been identified as modest inhibitors of human TS, with this enzyme being their primary target, comprehensive studies evaluating their efficacy in combination with established TS inhibitors like 5-fluorouracil (B62378) (5-FU) or pemetrexed (B1662193) are not described in available literature. The rationale for such a combination would be to enhance the blockade of thymidylate synthesis through different mechanisms of action, potentially overcoming resistance and improving therapeutic outcomes. However, without preclinical data, the potential for synergistic, additive, or antagonistic interactions remains speculative.

Synergistic Cytotoxic Effects with Ribonucleotide Reductase Inhibitors

Similarly, there is no direct evidence from preclinical studies on the synergistic cytotoxic effects of this compound when combined with ribonucleotide reductase inhibitors such as hydroxyurea (B1673989) or gemcitabine. Ribonucleotide reductase is a critical enzyme for the de novo synthesis of deoxyribonucleotides. Theoretically, combining an inhibitor of this enzyme with an antifolate that targets other points in nucleotide metabolism could lead to a more profound depletion of the nucleotide pools necessary for DNA replication and repair, thus inducing cancer cell death more effectively. However, dedicated in vitro or in vivo studies to validate this hypothesis for this compound have not been reported in the accessible scientific literature.

Preclinical Models for Combination Regimens

Given the absence of detailed studies on combination therapies, there is no specific information on the preclinical models that have been used to evaluate such regimens for this compound. Generally, the evaluation of new cancer drug combinations involves a series of preclinical models, starting with various cancer cell lines in vitro to determine synergistic cytotoxicity. Promising combinations are then typically advanced to in vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, or patient-derived xenograft (PDX) models, which are considered more representative of human tumor biology. The choice of cell lines and animal models would logically be guided by the cancer types for which this compound has shown single-agent activity, such as gastrointestinal adenocarcinomas. nih.gov However, without initial combination data, the development and reporting of these preclinical models have not occurred.

Future Research Directions and Translational Potential

Development of Next-Generation Analogues with Improved Specificity

The quest for more effective and less toxic cancer therapies continually drives the synthesis of new analogues of existing compounds. For 5-Chloro-5,8-dideazaisofolic acid, the development of next-generation analogues is centered on improving its specificity for cancer cells, thereby widening the therapeutic window.

Research has shown that substitutions on the quinazoline (B50416) ring system can significantly impact the compound's activity. For instance, the presence of a chloro group at the 5-position has been found to confer superior growth inhibitory potency in certain cancer cell lines. nih.gov Building on this, further modifications are being explored. The synthesis of analogues with different substituents at various positions of the quinazoline ring is a key area of investigation. For example, the replacement of the 2-amino group with a hydrogen or methyl group, or the addition of a methyl group at the 9-position, has been explored to enhance antitumor activity. nih.gov

Another avenue for improving specificity involves modifying the glutamate (B1630785) portion of the molecule. The substitution of L-glutamate with analogues like 3,3-difluoro-L-glutamate has been shown to enhance polyglutamylation, a key activation step, potentially leading to increased intracellular concentration and prolonged retention of the drug in tumor cells. nih.gov Conversely, replacing L-glutamate with moieties that prevent polyglutamylation, such as a γ-tetrazole-glutamate analogue, can help elucidate the precise role of this metabolic process in the drug's efficacy and selectivity. nih.gov

Furthermore, the development of thiophene (B33073) analogues of 5-chloro-5,8-dideazafolic acid represents another strategy to modify the compound's properties and potentially improve its therapeutic index. The synthesis of compounds like N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid has demonstrated that alterations to the bridge connecting the quinazoline and glutamate moieties can yield compounds with significant tumor cell growth inhibitory activity.

The table below summarizes some of the key structural modifications and their impact on the activity of 5,8-dideazaisofolic acid analogues.

| Analogue | Modification | Observed Effect |

| 5-Chloro-5,8-dideazaisoaminopterin | Introduction of a chloro group at position 5 in a 2,4-diamino configuration | Superior growth inhibitory potency in some cancer cell lines nih.gov |

| 2-Desamino-N9-methyl-5,8-dideazaisoaminopterin | Replacement of the 2-amino group and addition of a methyl group at position 9 | Enhanced cytotoxic effects in certain leukemia cell lines nih.gov |

| Thiophene Analogue | Replacement of the benzene (B151609) ring in the bridge with a thiophene ring | Potent inhibition of tumor cell growth in culture |

| 3,3-difluoroGlu Analogue | Substitution of glutamate with 3,3-difluoro-L-glutamate | Enhanced polyglutamylation nih.gov |

Exploration of Novel Molecular Targets

The primary molecular target of this compound's active polyglutamated form is thymidylate synthase (TS), a crucial enzyme in DNA synthesis. However, the future of this compound may also involve exploring its potential to interact with other molecular targets, either as a single agent or as a scaffold for the development of dual-targeting inhibitors.

While TS remains a validated and important target, the development of resistance to TS inhibitors is a significant clinical challenge. Therefore, identifying compounds that can inhibit both TS and other key enzymes in cancer cell proliferation could offer a powerful therapeutic strategy. The quinazoline scaffold, the core structure of this compound, is a "privileged" structure in medicinal chemistry, known to be a component of inhibitors for a wide range of enzymes, including protein kinases. mdpi.comoncotarget.com This versatility suggests that analogues of this compound could be designed to inhibit other cancer-related targets.

For instance, research into other quinazoline derivatives has led to the development of dual inhibitors of enzymes such as histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks), or dual inhibitors of FLT3 and Aurora kinase A. oncotarget.comnih.gov These pathways are often dysregulated in cancer and contribute to tumor growth, survival, and drug resistance. By rationally designing modifications to the this compound structure, it may be possible to create novel compounds with a broader spectrum of activity or the ability to overcome resistance mechanisms.

Furthermore, some 5,8-dideazaaminopterin analogues have shown inhibitory activity against dihydrofolate reductase (DHFR) in addition to TS. nih.gov This dual inhibition of two key enzymes in the folate pathway could lead to a more potent and durable antitumor response. The exploration of such multi-targeting capabilities is a promising direction for future research.

Q & A

Q. What are the established synthetic routes for 5-chloro-5,8-dideazaisofolic acid, and what key intermediates are involved?

The synthesis typically involves coupling a 5-chloro-substituted heterocyclic core (e.g., pyrimidine or quinazoline) with a p-aminobenzoic acid derivative and a glutamic acid moiety. A notable method uses regioselective chlorination at the 5-position of the deazafolate scaffold, followed by sequential coupling reactions under controlled pH and temperature conditions. Critical intermediates include 2,4-diamino-5-chloropyrimidine and activated esters of glutamic acid. Yield optimization often requires purification via column chromatography or recrystallization .

Q. How do structural modifications at the 5-position influence the compound's antitumor activity?

Substitution at the 5-position with electron-withdrawing groups (e.g., chlorine) enhances binding affinity to folate receptors and dihydrofolate reductase (DHFR). Comparative studies show that 5-chloro derivatives exhibit superior growth inhibition in colon adenocarcinoma cells (e.g., HT-29) compared to 5-methyl analogues. This is attributed to improved steric compatibility with the enzyme's active site and increased metabolic stability .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and substitution patterns, particularly distinguishing chlorine's electronic effects on aromatic protons.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas using isotopic patterns (e.g., Cl vs. Cl) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solubility and stability .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods for weighing and synthesis steps due to potential dust formation.

- Storage: Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound?

- Catalysis: Transition metal catalysts (e.g., Pd/C) enhance coupling efficiency between heterocyclic and glutamic acid components.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like triethylamine mitigate HCl byproduct formation during chlorination.

- Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, minimizing decomposition risks .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Dose-Response Analysis: Replicate experiments using standardized cell lines (e.g., HT-29) and normalize results to internal controls (e.g., IC values against 5-FU).

- Metabolic Profiling: Use LC-MS to quantify intracellular concentrations of the compound, ruling out variability due to differential uptake or efflux.

- Receptor Binding Assays: Compare affinity constants (K) across studies to identify assay-specific discrepancies (e.g., pH-dependent binding) .

Q. What strategies are effective in designing analogues with enhanced selectivity for cancer cells?

- Prodrug Modifications: Introduce enzymatically cleavable groups (e.g., ester or peptide linkages) activated specifically in tumor microenvironments.

- Polymer Conjugation: PEGylation improves pharmacokinetics and reduces off-target effects.

- Hybrid Molecules: Combine the folate scaffold with kinase inhibitors (e.g., EGFR inhibitors) for dual-targeting efficacy .

Q. How does the compound's stability vary under physiological conditions, and what degradation products form?

- pH Stability: The compound degrades rapidly in acidic conditions (pH < 3), forming 5-chloro-5,8-dideazapteridine and glutamic acid fragments.

- Thermal Degradation: Heating above 40°C induces dimerization via nucleophilic aromatic substitution.

- Analytical Monitoring: Use HPLC-UV at 280 nm to track degradation kinetics and identify byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.